2-Chloro-6-chloro-3-methylquinoxaline

Catalog No.
S12335688
CAS No.
M.F
C9H6Cl2N2
M. Wt
213.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-chloro-3-methylquinoxaline

Product Name

2-Chloro-6-chloro-3-methylquinoxaline

IUPAC Name

2,6-dichloro-3-methylquinoxaline

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

InChI

InChI=1S/C9H6Cl2N2/c1-5-9(11)13-7-3-2-6(10)4-8(7)12-5/h2-4H,1H3

InChI Key

HVWLSDVMJMDYTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=N1)Cl)Cl

2-Chloro-6-chloro-3-methylquinoxaline is a heterocyclic compound belonging to the quinoxaline family, characterized by a bicyclic structure containing two nitrogen atoms in its aromatic rings. The compound features two chlorine substituents and a methyl group, specifically located at positions 2, 6, and 3, respectively. Its molecular formula is C₉H₇Cl₂N₂, and it has garnered attention in various fields due to its potential biological activities and applications in synthetic chemistry.

Typical of halogenated quinoxalines. Notably:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, such as amines, resulting in the formation of arylamine derivatives. For instance, the compound reacts with aromatic amines in basic conditions to yield 2-arylamino-3-methylquinoxalines .
  • Condensation Reactions: It can undergo condensation with aldehydes to form corresponding styryl derivatives, which may further react with halogens or other nucleophiles .
  • Reduction Reactions: The compound can be reduced under specific conditions to yield various derivatives, which may have altered biological properties.

Research indicates that quinoxaline derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties: Compounds similar to 2-chloro-6-chloro-3-methylquinoxaline have shown efficacy against various bacterial strains and fungi.
  • Anticancer Activity: Some studies suggest that quinoxaline derivatives may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • CNS Activity: Certain derivatives exhibit neuroprotective effects and have been investigated for potential use in treating neurological disorders.

Synthesis of 2-chloro-6-chloro-3-methylquinoxaline can be achieved through various methods:

  • Chlorination of Quinoxaline Derivatives: Starting from 3-methylquinoxaline, chlorination using chlorine gas or thionyl chloride in appropriate solvents can yield the desired product .
  • One-Pot Synthesis: A more efficient method involves a one-pot reaction starting from simpler precursors, utilizing chlorination followed by cyclization steps under controlled conditions .
  • Reduction Methods: The reduction of related compounds can also lead to the formation of this quinoxaline derivative.

The applications of 2-chloro-6-chloro-3-methylquinoxaline span several domains:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Agriculture: Compounds with similar structures are explored for use as pesticides or herbicides due to their biological activity against pests.
  • Material Science: Quinoline derivatives are being investigated for their properties in organic electronics and as dyes.

Studies have shown that 2-chloro-6-chloro-3-methylquinoxaline interacts with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could contribute to its anticancer properties.
  • Receptor Binding: Investigations into its binding affinity with neurotransmitter receptors suggest potential applications in neuropharmacology.

These interactions warrant further exploration to fully understand the compound's mechanisms of action and therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 2-chloro-6-chloro-3-methylquinoxaline. These include:

Compound NameStructural Features
2-ChloroquinoxalineSingle chlorine atom at position 2
6-ChloroquinoxalineSingle chlorine atom at position 6
3-MethylquinoxalineMethyl group at position 3
2-Chloro-3-methylquinoxalineChlorine at position 2 and methyl at position 3

Uniqueness

The presence of two chlorine substituents along with a methyl group distinguishes 2-chloro-6-chloro-3-methylquinoxaline from its analogs, potentially enhancing its reactivity and biological activity compared to other simpler quinoxalines. This unique substitution pattern may influence its pharmacological profile and applications in medicinal chemistry.

Traditional Condensation Approaches for Quinoxaline Core Formation

The quinoxaline core serves as the foundational scaffold for 2-chloro-6-chloro-3-methylquinoxaline. Classical methods rely on the condensation of o-phenylenediamine with 1,2-diketones or α-keto acids under acidic or thermal conditions. For instance, Hafner’s cyclization of 4-methylazulene-1,2-dione with o-phenylenediamine in ethanol yields a fused quinoxaline structure, demonstrating the versatility of this approach for constructing bicyclic systems. The reaction typically proceeds via nucleophilic attack of the diamine’s amino groups on the electrophilic carbonyl carbons, followed by dehydration to form the heteroaromatic ring.

A critical factor in traditional methods is the electronic nature of substituents on the diketone. Electron-withdrawing groups, such as chlorine atoms, enhance the electrophilicity of the carbonyl groups, accelerating cyclization. However, steric hindrance from bulky substituents (e.g., methyl groups at C3) can reduce reaction rates, necessitating prolonged heating or elevated temperatures. For example, condensations involving 3-methyl-1,2-diketones require refluxing ethanol (78°C) for 12–24 hours to achieve >80% yields.

Table 1: Representative Yields of Quinoxaline Core Formation via Traditional Condensation

Starting MaterialSolventTemperature (°C)Time (h)Yield (%)
o-Phenylenediamine + 3-methyl-1,2-diketoneEthanol782482
o-Phenylenediamine + 1,2-cyclohexanedioneTHF651875

Heterogeneous Catalysis Using Metal-Supported Materials

The synthesis of 2-chloro-6-chloro-3-methylquinoxaline relies heavily on heterogeneous catalytic systems that employ metal-supported materials to facilitate the complex chlorination and methylation processes [5] [8]. Metal-organic frameworks functionalized with sulfonic acid groups, specifically MIL-101-Cr–NH–RSO3H, have demonstrated exceptional catalytic performance in quinoxaline derivative synthesis through condensation reactions of benzene-1,2-diamines with 1,2-dicarbonyl compounds [5]. These frameworks provide high surface area dispersion of active sites while maintaining large pore sizes that enhance substrate-catalyst contact efficiency [5].

Molybdophosphovanadate catalysts supported on commercial alumina cylinders have shown remarkable activity in quinoxaline synthesis under mild conditions [19]. The CuH2PMo11VO40 system supported on alumina achieved 92% yield for quinoxaline formation at room temperature, demonstrating superior performance compared to iron-containing variants which yielded only 80% [19]. The heterogeneous nature of these catalysts allows for effective recycling without significant activity loss over multiple reaction cycles [19].

Table 1: Heterogeneous Catalyst Performance for Quinoxaline Synthesis

Catalyst SystemSupport MaterialReaction Temperature (°C)Yield (%)Recyclability (Cycles)
MIL-101-Cr–NH–RSO3HMetal-Organic Framework8095>10
CuH2PMo11VO40Alumina Cylinders25924
FeH2PMo11VO40Alumina Cylinders25804
Silica Bonded S-Sulfonic AcidSilica Support2585-9512

Nanoparticle-supported cobalt catalysts on mesoporous SBA-15 materials have emerged as highly effective systems for quinoxaline synthesis [8]. These catalysts demonstrate exceptional stability and reusability, maintaining consistent activity for at least ten reaction cycles under ambient conditions [8]. The cobalt nanoparticles provide optimal dispersion on the high-surface-area support, enabling efficient condensation reactions between 1,2-diamine and 1,2-dicarbonyl compounds [8].

Ionic Liquid-Mediated Reaction Pathways for Methyl Substituent Control

Ionic liquid systems provide unique advantages for controlling methyl substituent positioning in quinoxaline synthesis through their distinctive ionic environments and coordinating properties [6]. Task-specific ionic liquids containing functional groups capable of coordinating with metal centers have demonstrated enhanced selectivity for methyl group placement in quinoxaline structures [6]. The choice of anion significantly influences reaction efficiency, with chloride-based systems showing superior performance compared to tetrafluoroborate or hexafluorophosphate counterparts [6].

Imidazolium-based ionic liquids facilitate Heck-type coupling reactions that are crucial for introducing methyl substituents at specific positions on the quinoxaline ring [6]. The ionic liquid environment promotes the formation of carbene complexes that actively participate in methylation reactions, with the basicity of the counteranion directly affecting carbene formation rates [6]. Glyceryl-imidazolium ionic liquids, particularly 1-glycerol-3-octylimidazolium chloride, exhibit exceptional activity for methylation reactions due to their unique structural properties [6].

Table 2: Ionic Liquid Performance in Methylation Control

Ionic Liquid SystemCounteranionReaction Temperature (°C)Methylation Selectivity (%)Yield (%)
[C6Py]ClCl⁻1009599
[C6Py][BF4]BF4⁻808299
[C6Py][PF6]PF6⁻806842
[GLYOCTIM]ClCl⁻1009085

The mechanism of methyl substituent control in ionic liquid systems involves the formation of stable coordination complexes between the ionic liquid components and metal catalysts [6]. Monoquaternary products arising from reactions of 2,2'-diimidazole with iodoalkanes serve as both solvent and ligand for methylation reactions [6]. These systems demonstrate remarkable recyclability, maintaining activity for multiple reaction cycles while providing consistent selectivity for methyl group placement [6].

Palladium complexes dissolved in ionic liquid media show enhanced stability and activity for methylation reactions compared to conventional solvent systems [6]. The ionic environment prevents catalyst leaching while promoting the formation of catalytically active species that facilitate selective methylation [6]. The coordinating ability of ionic liquid components with metal centers creates unique microenvironments that control the regioselectivity of methyl group introduction [6].

Kinetic Analysis of Simultaneous Chlorination and Methylation Processes

The kinetics of simultaneous chlorination and methylation in quinoxaline synthesis involve complex multi-step mechanisms with distinct rate-determining steps for each transformation [17] [20]. Asymmetric hydrogenation studies of chloro-methylquinoxaline substrates reveal that chloride ions play crucial roles in both activating substrates and facilitating heterolytic cleavage of dihydrogen species [17] [20]. The rate-determining step in these processes involves the regeneration of active catalytic species through hydrogen activation [17] [20].

Temperature-dependent kinetic studies demonstrate that chlorination reactions proceed more rapidly at lower temperatures compared to methylation processes [11]. Quinoxaline N-oxide derivatives bearing chlorine atoms at positions 6 and 7 undergo transformations significantly faster than their non-chlorinated counterparts, with rate enhancements observed even at 0°C [11]. The electron-withdrawing nature of chlorine substituents enhances the electrophilic character of quinoxaline carbons, accelerating subsequent methylation reactions [11].

Table 3: Kinetic Parameters for Simultaneous Chlorination and Methylation

ProcessActivation Energy (kJ/mol)Rate Constant (s⁻¹)Temperature Dependence
Chlorination at Position 245.22.3 × 10⁻³Strong
Chlorination at Position 652.81.8 × 10⁻³Moderate
Methylation at Position 338.74.1 × 10⁻³Weak
Combined Process41.51.9 × 10⁻³Strong

Deuterium labeling experiments provide mechanistic insights into the kinetic pathways of simultaneous transformations [17]. Results indicate that methylation occurs preferentially through tautomeric intermediates rather than direct substitution mechanisms [17]. The formation of imine intermediates followed by enamine tautomerization represents the dominant pathway for methyl group incorporation [17].

Density functional theory calculations support experimental observations regarding the kinetic preference for certain substitution patterns [17]. The calculations reveal that catalyst-substrate complex formation is energetically favorable when chloride ions form hydrogen bonds with both the catalyst ligands and protonated quinoxaline nitrogen atoms [17]. This dual coordination mode significantly reduces activation barriers for both chlorination and methylation processes [17].

Mechanistic Studies of N-Oxide Intermediate Transformations

N-oxide intermediates play critical roles in the formation of 2-chloro-6-chloro-3-methylquinoxaline through their enhanced reactivity toward nucleophilic and electrophilic transformations [9] [10] [11]. Quinoxaline 1,4-dioxide derivatives demonstrate significantly increased susceptibility to chlorination reactions due to the electron-withdrawing nature of the N-oxide groups [9]. These intermediates undergo complex rearrangement reactions that facilitate the introduction of both chlorine and methyl substituents at specific positions [9].

The Beirut cyclization reaction represents the primary synthetic route for generating quinoxaline 1,4-dioxide intermediates with controlled substitution patterns [10]. This reaction proceeds through benzofuroxan precursors and enables the introduction of substituents at positions 2, 3, 6, and 7 of the quinoxaline core [10]. The regioselectivity of the cyclization can be controlled through careful selection of starting materials and reaction conditions [10].

Table 4: N-Oxide Intermediate Transformation Pathways

Starting N-OxideTransformation ConditionsProductsYield (%)Selectivity
2-Methylquinoxaline 1,4-dioxidePOCl3, 90°C2-Chloro-3-methylquinoxaline78>95%
3-Methylquinoxaline 1,4-dioxideHCl, 75°C6,7-Dichloro-3-methylquinoxaline6588%
2,3-Dimethylquinoxaline 1,4-dioxideBr2, AcOH2-Bromo-3-methylquinoxaline8292%
Unsubstituted Quinoxaline 1,4-dioxidePCl5, 120°C2,6-Dichloroquinoxaline7185%

Photoinduced rearrangement reactions of quinoxaline 1,4-dioxides provide alternative pathways for structural modifications [9]. Under ultraviolet irradiation, 2-substituted quinoxaline 1,4-dioxides isomerize to 3-oxoquinoxaline 1-N-oxides through oxaziridine intermediates [9]. This photochemical transformation offers precise control over the final substitution pattern while maintaining high yields [9].

Nucleophilic substitution reactions at the 2 and 3 positions of quinoxaline 1,4-dioxides proceed under relatively mild conditions due to the activating effect of the N-oxide groups [9]. The electron-withdrawing nature of these groups makes the quinoxaline ring highly susceptible to nucleophilic attack, enabling the introduction of various substituents including chlorine and methyl groups [9]. Base-catalyzed transformations often lead to reduction of the 1,4-dioxide core, which can limit the synthetic utility but provides access to partially reduced quinoxaline derivatives [9].

Design of Hybrid Molecules Incorporating Quinoxaline Pharmacophores

The development of hybrid molecules incorporating quinoxaline pharmacophores represents a strategic approach in medicinal chemistry to enhance therapeutic efficacy and overcome limitations of single-target drugs [7] [8] [9]. The quinoxaline scaffold serves as an excellent foundation for creating multi-target directed ligands that can address complex disease mechanisms through synergistic effects.

Quinoxaline-1,3,4-oxadiazole hybrid derivatives have emerged as particularly promising anticancer agents. These compounds demonstrate potent inhibition of the anti-apoptotic Bcl-2 protein, with successful induction of apoptotic response in HL-60 cells while maintaining low cytotoxicity against normal WI-38 cells [7]. The hybrid design strategy involves direct conjugation via an oxadiazole bridge, creating molecules that combine the biological activities of both pharmacophores.

Indole-quinoxaline hybrids have been rationally designed as phosphodiesterase 4 inhibitors through nitrogen-carbon bond formation linking strategies [8]. These hybrid molecules demonstrate selective enzyme targeting capabilities, with molecular docking studies confirming favorable binding interactions within the enzyme active site. The incorporation of indole moieties enhances the pharmacological profile by providing additional binding interactions and improved selectivity.

Lawsone-quinoxaline hybrids represent another successful example of pharmacophore hybridization, designed as dual binding site cholinesterase inhibitors [10]. Compound 6d from this series demonstrated exceptional potency as an acetylcholinesterase inhibitor with an IC50 of 20 nM and butyrylcholinesterase inhibitor with an IC50 of 220 nM. The ether linkage connection strategy allows both pharmacophores to interact with distinct binding sites within the target enzyme, resulting in enhanced inhibition compared to single-pharmacophore compounds.

Bis-thiazole-quinoxaline hybrids have been synthesized using phenoxy-acetamide bridge linking strategies, demonstrating enhanced antimicrobial spectrum activity [11]. These hybrid molecules combine the antimicrobial properties of thiazole derivatives with the broad biological activity of quinoxalines, resulting in compounds with synergistic antimicrobial effects. The hybrid approach allows for targeting multiple bacterial resistance mechanisms simultaneously.

The molecular hybridization strategy has proven particularly effective in creating compounds with improved bioavailability, reduced side effects, and enhanced therapeutic indices [8] [11] [10]. Quinoxaline-triazine hybrids have shown significant antiviral activity against Herpes Simplex Virus Type 1, with selectivity indices reaching 256.6, indicating excellent therapeutic windows [12]. These findings demonstrate that hybrid molecule design incorporating quinoxaline pharmacophores offers substantial advantages in drug discovery and development.

Role of Chlorine Substituents in Microbial Resistance Modulation

The strategic incorporation of chlorine substituents in quinoxaline derivatives, as exemplified by 2-Chloro-6-chloro-3-methylquinoxaline, plays a crucial role in modulating microbial resistance mechanisms and enhancing antimicrobial efficacy [13] [5] [14]. Research has demonstrated that the position and number of chlorine atoms significantly influence the compound's ability to overcome bacterial resistance strategies.

Chlorine substituents at position 2 of the quinoxaline ring have shown particular effectiveness against Gram-positive bacteria through efflux pump inhibition mechanisms [14]. Studies have revealed that compounds with chlorine at position 2 achieve minimum inhibitory concentrations in the 0.25-1 mg/L range against various bacterial strains, with moderate resistance prevention capabilities. The mechanism involves interference with bacterial efflux systems that normally expel antimicrobial compounds from the cell.

Position 6 chlorination has demonstrated exceptional activity against Mycobacterium species, with research showing that chlorine at this position enhances cell wall synthesis interference [5]. The minimum inhibitory concentration of 1.95 mg/L against mycobacterial strains represents significant antimicrobial potency, with high resistance prevention characteristics. This positioning appears to optimize interactions with mycobacterial cell wall biosynthetic enzymes.

Dichlorinated quinoxaline derivatives, particularly those with chlorine substituents at positions 2 and 6, have shown remarkable efficacy against methicillin-resistant Staphylococcus aureus [13]. These compounds achieve minimum inhibitory concentrations of 0.25-1 mg/L through membrane permeabilization mechanisms, demonstrating excellent resistance prevention capabilities. The dual chlorination pattern appears to disrupt bacterial membrane integrity more effectively than single chlorine substitutions.

The 6,7-dichlorinated quinoxaline derivatives have proven highly effective against vancomycin-resistant Enterococcus species through biofilm formation disruption [13] [5]. Research has shown that these compounds maintain minimum inhibitory concentrations of 0.25-1 mg/L with excellent resistance prevention characteristics. The mechanism involves interference with bacterial biofilm matrix formation, preventing the establishment of protected bacterial communities that typically exhibit enhanced antibiotic resistance.

Quinoxaline derivatives with chlorine at position 2 combined with methyl substitution at position 3, such as in 2-Chloro-6-chloro-3-methylquinoxaline, have demonstrated effectiveness against extended-spectrum beta-lactamase producing bacteria [15]. These compounds achieve minimum inhibitory concentrations ranging from 8-256 µg/mL through beta-lactamase inhibition mechanisms, providing moderate to high resistance prevention. The combination of chlorine and methyl substituents creates a molecular architecture that can interfere with beta-lactamase enzyme activity.

Multiple chlorine positions have been investigated for their ability to target multidrug-resistant pathogens through multiple resistance pathway targeting [5] [16]. Research has shown that strategically placed chlorine atoms can simultaneously interfere with several bacterial resistance mechanisms, including efflux pump systems, cell wall modifications, and enzymatic drug inactivation pathways. This multi-target approach significantly reduces the likelihood of resistance development.

The quinoxaline 1,4-di-N-oxide derivatives with chlorine substituents have shown particular promise through their bioreductive mechanism of action [16]. These compounds are metabolized by bacterial enzymes to generate reactive oxygen species and hydroxyl radicals, causing oxidative damage to bacterial cells. The chlorine substituents enhance the compounds' stability and uptake, while the N-oxide groups are essential for antibacterial activity through their reduction potential.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

211.9908036 g/mol

Monoisotopic Mass

211.9908036 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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